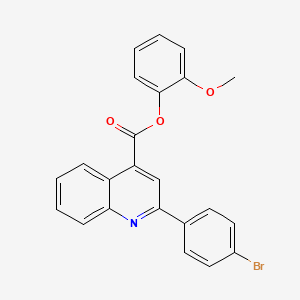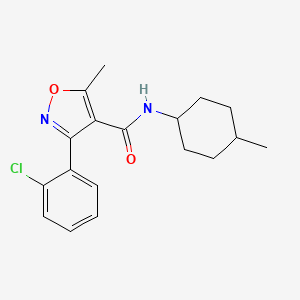![molecular formula C21H32N2O B4725314 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that is commonly known as GW501516. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have potential applications in scientific research.
Wirkmechanismus
GW501516 is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in the regulation of metabolism and inflammation. When GW501516 binds to PPARδ, it activates a number of downstream signaling pathways that lead to changes in gene expression. These changes can have a variety of effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and improve glucose uptake in skeletal muscle, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using GW501516 in lab experiments is that it is a selective agonist of PPARδ, which means that it can be used to specifically target this receptor. Additionally, GW501516 has been shown to have a number of effects on metabolism and inflammation, which could be useful for studying these processes. However, one limitation of using GW501516 in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural ligands on PPARδ.
Zukünftige Richtungen
There are a number of potential future directions for research on GW501516. One area of interest is the potential use of GW501516 in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms by which GW501516 affects metabolism and inflammation. Finally, there is potential for GW501516 to be developed into an anticancer agent, although further research is needed to determine its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
GW501516 has been found to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose tolerance and increase insulin sensitivity, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16-20(17(2)23-22-16)10-8-6-7-9-15-24-19-13-11-18(12-14-19)21(3,4)5/h11-14H,6-10,15H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWLZVOHPURHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)

![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)

![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4725328.png)

